molecular formula C16H15ClN4O2S B13879363 tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate

Cat. No.: B13879363
M. Wt: 362.8 g/mol
InChI Key: URAXMIWFXOGVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.

Comparison with Similar Compounds

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate can be compared with other thienopyrimidine derivatives such as:

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate

InChI

InChI=1S/C16H15ClN4O2S/c1-16(2,3)23-15(22)21(11-6-4-5-8-18-11)13-12-10(7-9-24-12)19-14(17)20-13/h4-9H,1-3H3

InChI Key

URAXMIWFXOGVLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=N1)C2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.